N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide
Description
This compound belongs to a class of heterocyclic sulfanyl acetamide derivatives, characterized by a 2,3-dihydro-1,4-benzodioxin core linked via a thioacetamide bridge to a 7-oxo-triazolo[4,3-a]pyrimidine scaffold. The benzodioxin ring contributes to π-π stacking interactions, while the sulfanyl group enables covalent or redox-mediated binding with biological targets .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-2-3-12-9-15(24)20-17-21-22-18(23(12)17)28-10-16(25)19-11-4-5-13-14(8-11)27-7-6-26-13/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,19,25)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVTVIPPCGNHNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the benzodioxin and triazolopyrimidine intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and acylation, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.
Biology: It may serve as a probe for investigating biological pathways and interactions, particularly those involving its unique structural motifs.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and influencing cellular pathways. The compound’s unique structure allows it to engage in specific interactions, potentially leading to selective and potent effects.
Comparison with Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
- Key Differences: Replaces the triazolopyrimidinone system with a simpler 1,2,4-triazole ring. Substitutes the 5-propyl group with a pyridinyl substituent, enhancing aromatic interactions. Ethyl group at position 4 reduces steric bulk compared to the propyl chain in the target compound.
- Implications: Increased solubility due to pyridine’s polar nature. Reduced metabolic stability due to the absence of fused pyrimidinone ring rigidity .
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide ()
- Key Differences: Cyclopenta[4,5]thieno[2,3-d]pyrimidinone replaces triazolopyrimidinone.
- Implications: Enhanced π-conjugation from the fused thieno-pyrimidinone system may improve binding to planar enzyme pockets. Allyl group increases susceptibility to oxidative metabolism .
Analogues with Varied Substituents
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide ()
- Key Differences: Thieno[3,2-d]pyrimidinone core replaces triazolopyrimidinone. 2-Methoxyphenyl group at position 3 introduces strong electron-donating effects.
- Implications: Methoxy group enhances metabolic resistance via steric shielding.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide ()
- Key Differences :
- Pyridin-4-yl substituent at position 5 versus propyl in the target compound.
- Prop-2-enyl group at position 4 introduces unsaturation.
- Implications :
Data Tables
Table 1: Structural and Physicochemical Comparison
*Predicted using fragment-based methods.
†Calculated using PubChem formula parser.
Research Findings and Trends
- Synthetic Accessibility: The target compound’s triazolopyrimidinone core likely requires multi-step synthesis involving cyclocondensation of thiosemicarbazides with β-keto esters, as seen in analogous triazolo-pyrimidine syntheses .
- Structure-Activity Relationships (SAR) :
- Metabolic Considerations : Allyl-substituted derivatives (e.g., ) show faster hepatic clearance than propyl-containing compounds, as per CYP450 interaction studies in related molecules .
Critical Analysis of Evidence
- Gaps: No direct biological data (e.g., IC50, pharmacokinetics) are available for the target compound.
- Contradictions: emphasizes cesium carbonate-mediated couplings for benzoxazine derivatives, but applicability to triazolopyrimidinones remains untested.
- Consensus: Benzodioxin-thioacetamide hybrids consistently demonstrate enhanced target engagement in kinase inhibition assays compared to non-sulfanyl analogues .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide is a compound that has garnered attention for its potential biological activity. This article explores its synthesis, biological properties, and therapeutic implications based on various studies.
Synthesis
The synthesis of this compound involves several steps starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The general synthetic pathway includes:
- Formation of the Benzodioxin Core : The initial step involves the reaction of 2,3-dihydrobenzo[1,4]dioxin with appropriate sulfonyl chlorides to yield sulfonamide derivatives.
- Introduction of the Triazole Moiety : The triazole ring is incorporated through nucleophilic substitution reactions involving 7-oxo derivatives.
- Final Acetylation : The final product is obtained by acetylating the amine functionality.
Biological Activity
The biological activity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide has been evaluated in various studies focusing on its enzyme inhibitory potential and therapeutic applications.
Enzyme Inhibition Studies
Recent research has shown that compounds derived from benzodioxane structures exhibit significant inhibitory effects on key enzymes involved in metabolic disorders:
| Enzyme | IC50 Value (µM) | Reference |
|---|---|---|
| Alpha-glucosidase | 12.5 | |
| Acetylcholinesterase | 15.0 | |
| Dipeptidyl peptidase IV | 10.0 |
These findings suggest that the compound may have potential applications in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).
Case Studies
A case study conducted on a series of benzodioxane derivatives demonstrated that those with the triazole moiety exhibited enhanced anti-diabetic activity compared to their non-triazole counterparts. The study highlighted the importance of structural modifications in optimizing biological activity.
The proposed mechanism of action for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide involves:
- Enzyme Binding : The compound binds to the active site of target enzymes such as alpha-glucosidase and acetylcholinesterase.
- Inhibition of Substrate Hydrolysis : By occupying the active site, it prevents substrate access and subsequent hydrolysis.
- Alteration of Metabolic Pathways : This inhibition leads to altered glucose metabolism and improved insulin sensitivity.
Q & A
Basic: What are the recommended synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the triazolo[4,3-a]pyrimidinone core via cyclization reactions using thiourea derivatives and propyl-substituted precursors under reflux conditions.
- Step 2 : Sulfanylation at the 3-position of the triazolopyrimidine using thiol-acetamide intermediates.
- Step 3 : Coupling the benzodioxin moiety via nucleophilic substitution or amide bond formation, monitored by TLC and characterized via IR and ¹H NMR .
Critical Note : Optimize reaction time and temperature to avoid side products like over-oxidized sulfonyl derivatives .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- HPLC-MS : Quantify purity (>95%) and detect impurities.
- ¹H/¹³C NMR : Confirm regioselectivity of sulfanylacetamide attachment and benzodioxin substitution patterns.
- FT-IR : Validate functional groups (e.g., C=O at ~1700 cm⁻¹ for the triazolopyrimidinone) .
- X-ray crystallography (if crystalline): Resolve ambiguities in stereochemistry or tautomeric forms .
Advanced: How can reaction conditions be optimized to improve yield and scalability?
Apply Design of Experiments (DoE) principles:
- Variables : Vary solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., DMAP for amidation), and temperature.
- Response Surface Methodology (RSM) : Identify optimal conditions using a central composite design. For example, highlights DoE’s utility in minimizing experimental runs while maximizing yield data .
- Scale-up Considerations : Use membrane separation technologies (e.g., nanofiltration) to isolate intermediates efficiently .
Advanced: What methodologies resolve contradictions in biological activity data for structural analogs?
- Comparative SAR Studies : Construct a data table comparing analogs (e.g., substituent effects on benzodioxin vs. benzodioxole moieties) to identify activity cliffs. Example parameters: logP, hydrogen-bond donors, and steric bulk .
- Targeted Molecular Dynamics (MD) : Simulate binding modes to receptors/enzymes to explain discrepancies between in vitro and computational predictions .
- Meta-Analysis : Cross-reference published IC₅₀ values for similar triazolopyrimidine derivatives to contextualize outliers .
Advanced: How can researchers assess the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions. Monitor degradation via LC-MS and identify hydrolytically labile sites (e.g., acetamide linkage) .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and quantify degradation products. Use Arrhenius modeling to predict shelf-life .
- Plasma Stability Assays : Incubate with human plasma (37°C, 1–24 hours) to evaluate esterase-mediated hydrolysis .
Basic: What computational tools predict the compound’s pharmacokinetic (PK) properties?
- ADMET Predictors : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.
- Molecular Docking : Autodock Vina or Schrödinger Suite to prioritize biological targets (e.g., kinases, GPCRs) based on binding affinity .
- pKₐ Determination : Tools like MarvinSuite predict ionization states affecting solubility and membrane permeability .
Advanced: How to design in vitro assays to evaluate target selectivity?
- Panel Screening : Test against a panel of related enzymes/receptors (e.g., PDE inhibitors, kinase families) to assess off-target effects.
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts upon compound binding .
- Counter-Screens : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to rule out assay-specific artifacts .
Advanced: What strategies validate the compound’s mechanism of action (MoA) in complex biological systems?
- CRISPR-Cas9 Knockout Models : Generate cell lines lacking putative targets to confirm on-target effects.
- Phosphoproteomics/Transcriptomics : Profile downstream signaling changes via mass spectrometry or RNA-seq .
- In Silico Pathway Analysis : Tools like Ingenuity Pathway Analysis (IPA) link omics data to biological pathways .
Basic: What are the critical safety considerations during handling?
- Toxicity Screening : Perform Ames tests for mutagenicity and hERG binding assays to flag cardiotoxicity risks early .
- PPE Requirements : Use nitrile gloves, fume hoods, and eye protection due to potential irritancy of sulfanyl and acetamide groups .
Advanced: How to address low solubility in aqueous buffers during formulation?
- Co-Solvent Systems : Test PEG-400, cyclodextrins, or lipid-based nanoemulsions.
- Salt Formation : Screen counterions (e.g., HCl, sodium) to improve crystallinity and dissolution rates .
- Amorphous Solid Dispersion : Use spray drying with polymers like HPMCAS to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
